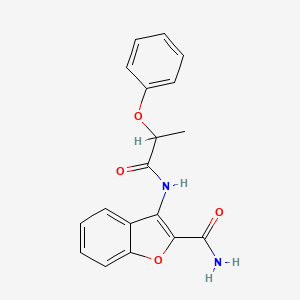

3-(2-Phenoxypropanamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

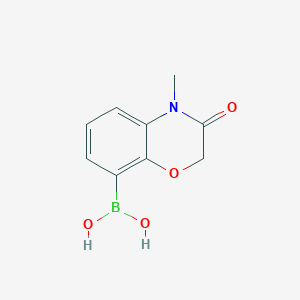

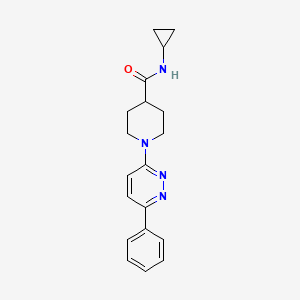

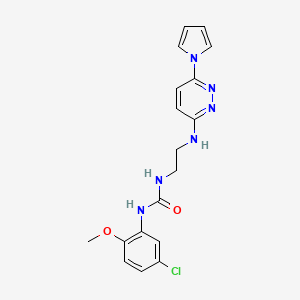

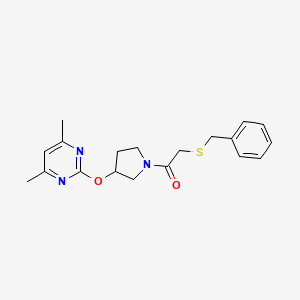

The compound "3-(2-Phenoxypropanamido)benzofuran-2-carboxamide" is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, including anticancer, antimicrobial, and cholinesterase inhibitory effects .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various catalytic systems. One method involves a Rh(III)-catalyzed cascade [3 + 2] annulation of N-phenoxyacetamides with propiolates, which uses the internal oxidative O-N bond as the directing group. This process is regio- and stereoselective, leading to benzofuran-2(3H)-ones with exocyclic enamino motifs . Another approach is the palladium-catalyzed oxidative cyclization of 3-phenoxyacry

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study conducted by Lavanya et al. (2017) focused on the synthesis of new derivatives similar to 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide, specifically 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were synthesized to explore new bioactive chemical entities and were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. The synthesized compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the importance of detailed chemical analysis in the development of potentially bioactive compounds (Lavanya, Sribalan, & Padmini, 2017).

Application in β-Amyloid Aggregation Inhibition

Choi et al. (2004) described the synthesis of a series of 2-(4-hydroxyphenyl)benzofurans, demonstrating a one-pot reaction that yielded compounds with potential as β-amyloid aggregation inhibitors. This research is significant as it provides insights into the development of therapeutic agents for diseases characterized by amyloid aggregation, such as Alzheimer's disease (Choi, Seo, Son, & Kang, 2004).

Anti-inflammatory, Analgesic, and Antipyretic Properties

Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides with significant biological and medicinal importance using a microwave-assisted approach. These compounds were tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent effects. This research underscores the therapeutic potential of benzofuran derivatives in treating conditions associated with inflammation and pain (Xie et al., 2014).

Antioxidant and Antibacterial Activities

Shankerrao et al. (2013) synthesized a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and evaluated them for in vitro antioxidant and antibacterial activities. This study highlights the potential of benzofuran derivatives in combating oxidative stress and bacterial infections, further emphasizing the diverse applications of these compounds in scientific research (Shankerrao, Bodke, & Mety, 2013).

Wirkmechanismus

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a manner that leads to their observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others .

Result of Action

Based on the known activities of benzofuran compounds, the effects could potentially include inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .

Zukünftige Richtungen

Benzofuran compounds, including “3-(2-Phenoxypropanamido)benzofuran-2-carboxamide”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Eigenschaften

IUPAC Name |

3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11(23-12-7-3-2-4-8-12)18(22)20-15-13-9-5-6-10-14(13)24-16(15)17(19)21/h2-11H,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGXISBJNRGTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenoxypropanamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)

![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)